cis-1,2,3,6-Tetrahydrophthalic anhydride

Catalog No.
S750372
CAS No.
935-79-5
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2,3,6-Tetrahydrophthalic anhydride

CAS Number

935-79-5

Product Name

cis-1,2,3,6-Tetrahydrophthalic anhydride

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N

SMILES

C1C=CCC2C1C(=O)OC2=O

Synonyms

(3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione; cis-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione; cis- 4-Cyclohexene-1,2-dicarboxylic Anhydride; NSC 49672; cis-1,2,3,6-Tetrahydrophthalic Acid Anhydride; cis-4-Cyclohexene-1,2-dicarboxylic Ac

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O

Curing agent for epoxides:

THPA acts as a curing agent for epoxy resins, which are widely used in adhesives, coatings, and composite materials. The reaction between THPA and epoxy groups forms a cross-linked network, leading to a strong and durable polymer structure []. This property makes THPA valuable in various scientific research areas, including:

  • Development of novel composite materials: Researchers are exploring THPA for creating advanced composite materials with improved mechanical properties, thermal stability, and flame retardancy [].
  • Fabrication of microfluidic devices: THPA is used in the fabrication of microfluidic devices due to its ability to form well-defined microchannels with high chemical resistance.

Chemical modifier for polymers:

THPA can be used as a chemical modifier for polymers, particularly polystyrene. The Friedel-Crafts acylation reaction between THPA and polystyrene introduces an anhydride group, enhancing the polymer's thermal stability []. This modification is of interest in research related to:

  • Developing heat-resistant polymers: Researchers are investigating THPA modification for creating polymers with improved thermal stability for applications in high-temperature environments [].
  • Understanding polymer degradation mechanisms: Studying the impact of THPA modification on the thermal behavior of polymers can provide insights into the degradation mechanisms of these materials [].

Reactant for organic synthesis:

THPA serves as a reactant in the synthesis of various organic molecules. For instance, it is used in the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides []. These synthesized compounds find applications in:

  • Medicinal chemistry research: Cyclic diimides exhibit potential biological activities, making them interesting candidates for drug discovery research [].
  • Development of functional materials: Cis-tetrahydroisoindole-1,3-dione derivatives possess unique properties, making them suitable for the development of functional materials with diverse applications [].

cis-1,2,3,6-Tetrahydrophthalic anhydride (cis-THPA), also known as cis-4-cyclohexene-1,2-dicarboxylic anhydride, is a bicyclic furan compound []. It is a colorless, crystalline solid with potential applications in proteomics research [].


Molecular Structure Analysis

cis-THPA has a bicyclic structure consisting of a five-membered furan ring fused to a cyclohexene ring. The key features include:

  • Two anhydride groups (-(C=O)-O-C=O)-) attached to the cyclohexene ring at positions 1 and 2, giving the molecule its acidic character [].
  • A cis configuration at the double bond within the cyclohexene ring, meaning the two hydrogens on the double bond are on the same side of the ring [].

This cis configuration likely influences the reactivity and potential interactions of the molecule compared to the trans isomer [].


Chemical Reactions Analysis

Limited information is available on the specific reactions involving cis-THPA. However, due to the presence of anhydride groups, it is likely to undergo hydrolysis reactions in water to form the corresponding dicarboxylic acid [].

XLogP3

0.8

UNII

W9Q4666NOS

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

935-79-5

Wikipedia

Cis-tetrahydrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-: ACTIVE

Dates

Modify: 2023-08-15

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